2,5-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a thiophen-2-yl group and an ethyl linker. The pyridazinone moiety is a pharmacophoric element common in kinase inhibitors and anti-inflammatory agents, while the thiophene group may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2,5-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S2/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFFNXDLUSZAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure includes a difluorobenzenesulfonamide core linked to a pyridazinone moiety through an ethyl chain, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₃F₂N₃O₃S₂
- Molecular Weight : 397.4 g/mol
- CAS Number : 946239-87-8
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has shown promise in several studies:
Cardiovascular Effects
Some studies have explored the effects of sulfonamide derivatives on cardiovascular health. For example, a study on benzene sulfonamides indicated that they could influence perfusion pressure and coronary resistance in isolated rat heart models . Although specific data on the compound's cardiovascular effects is sparse, its structural similarities to other active sulfonamides suggest potential benefits.
The exact mechanism of action for 2,5-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is not fully elucidated; however, it likely involves interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways or modulate receptor activity, leading to various downstream effects in cellular signaling pathways .
Study 1: Antimicrobial Efficacy
A comparative study involving various sulfonamide derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, indicating that modifications in the sulfonamide structure could enhance activity against these pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
| 2,5-Difluoro-N-(...) | TBD | TBD |
Study 2: Cardiovascular Impact
In an experimental setup using isolated rat hearts, the administration of various sulfonamide derivatives showed changes in perfusion pressure over time. The results suggested that modifications on the benzene ring could significantly alter cardiovascular responses.
| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | 0 |
| Group II | Benzenesulfonamide | 0.001 | +15 |
| Group III | 2,5-Difluoro-N-(...) | TBD | TBD |
Comparison with Similar Compounds
Key Structural Features :
- Pyridazinone ring: A six-membered diunsaturated ring with two adjacent nitrogen atoms, known for modulating electron distribution and hydrogen-bonding capacity.
- Thiophen-2-yl substituent : Introduces aromaticity and sulfur-based interactions.
- 2,5-Difluorobenzenesulfonamide : Fluorine atoms increase lipophilicity and influence acidity (pKa) of the sulfonamide group.
Structural Analogs from Literature
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The 2,5-difluoro groups in the target compound enhance its electron-withdrawing character compared to the benzyloxy group in compound 5a . The thiophen-2-yl group in the target compound provides distinct electronic and steric properties compared to the benzyloxy group in 5a, favoring interactions with hydrophobic pockets in enzymes .
Functional Group Variations: The target’s sulfonamide group differs from the sulfonate in compound . Sulfonamides are less polar and more metabolically stable, which may enhance oral bioavailability.
Synthetic Pathways: The target compound’s synthesis likely involves nucleophilic substitution analogous to the method described for 5a (using potassium carbonate in DMF with a thiophene-containing intermediate instead of benzyl bromide) . Fluorination steps would require specialized reagents (e.g., Selectfluor), introducing complexity absent in non-fluorinated analogs.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in fluorinated sulfonamides, giving the target compound an advantage over non-fluorinated analogs like 5a .
Q & A
Q. What are the critical synthetic pathways for 2,5-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting a fluorinated benzene sulfonyl chloride with an amine-containing pyridazine intermediate.
- Pyridazine-thiophene conjugation : Introducing the thiophene moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- pH and temperature control : Optimal yields require maintaining pH 7–8 and temperatures between 60–80°C during coupling steps . Characterization relies on NMR (¹H/¹³C) and HRMS to confirm regiochemistry and purity.
Q. How does the structural configuration of this compound influence its biological activity?
The sulfonamide group enhances binding to enzymatic targets (e.g., carbonic anhydrases), while the thiophene-pyridazine core contributes to π-π stacking and hydrophobic interactions. Fluorine atoms at positions 2 and 5 on the benzene ring improve metabolic stability and membrane permeability .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ 10–12 ppm).
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹).
- LC-HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.08) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across cell-based assays?
Discrepancies may arise from:
- Assay conditions : Variability in pH, serum proteins, or redox environments (e.g., thiol-containing media may reduce sulfonamide activity).
- Off-target effects : Use knockout cell lines or proteome profiling to identify secondary targets.
- Structural analogs : Compare activity of derivatives lacking fluorine or thiophene groups to isolate pharmacophoric elements .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography.
- Catalyst screening : Pd(PPh₃)₄ for cross-coupling reactions reduces byproducts compared to Pd(OAc)₂.
- In-line monitoring : Use HPLC or reactIR to track intermediate formation and adjust stoichiometry dynamically .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Predict binding modes with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values.
- MD simulations : Assess conformational stability of the pyridazine-thiophene scaffold in aqueous vs. lipid environments .
Experimental Design & Data Analysis
Q. What experimental frameworks are suitable for evaluating environmental persistence or toxicity?
- OECD 307 guideline : Conduct soil biodegradation studies under aerobic conditions (28 days, 20°C).
- Ecotoxicology assays : Use Daphnia magna (48h LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) to assess acute toxicity.
- HPLC-MS/MS : Quantify environmental residues in water/soil matrices with LOD ≤ 0.1 ppb .
Q. How should researchers design dose-response studies for in vivo pharmacokinetics?
- Animal models : Administer 1–50 mg/kg (oral/i.v.) in Sprague-Dawley rats.
- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-dose.
- Analytical method : LC-MS/MS with deuterated internal standards (e.g., d₄-sulfonamide) to minimize matrix effects .
Methodological Challenges & Solutions
Q. What are the solubility challenges, and how can they be mitigated?
The compound exhibits poor aqueous solubility (<10 µM at pH 7.4). Strategies include:
Q. How to validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot or MS.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐₙ/kₒff) using immobilized recombinant proteins.
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify bound targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
